molecular formula C18H28N2O4 B3018552 Di-tert-butyl 1-(3-methylbenzyl)hydrazine-1,2-dicarboxylate CAS No. 2206568-00-3

Di-tert-butyl 1-(3-methylbenzyl)hydrazine-1,2-dicarboxylate

Cat. No.: B3018552
CAS No.: 2206568-00-3
M. Wt: 336.432
InChI Key: DRXHVHONABPTHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Di-tert-butyl 1-(3-methylbenzyl)hydrazine-1,2-dicarboxylate is a chemical compound with the molecular formula C18H28N2O4 and a molecular weight of 336.43 g/mol . It is commonly used in various chemical and biological research applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of di-tert-butyl 1-(3-methylbenzyl)hydrazine-1,2-dicarboxylate typically involves the reaction of di-tert-butyl hydrazodicarboxylate with 3-methylbenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl 1-(3-methylbenzyl)hydrazine-1,2-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Di-tert-butyl 1-(3-methylbenzyl)hydrazine-1,2-dicarboxylate is utilized in various scientific research fields, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of di-tert-butyl 1-(3-methylbenzyl)hydrazine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Di-tert-butyl 1-(3-methylbenzyl)hydrazine-1,2-dicarboxylate is unique due to its specific structural features, such as the presence of the 3-methylbenzyl group, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound for targeted research applications and the development of specialized materials .

Properties

IUPAC Name

tert-butyl N-[(3-methylphenyl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4/c1-13-9-8-10-14(11-13)12-20(16(22)24-18(5,6)7)19-15(21)23-17(2,3)4/h8-11H,12H2,1-7H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRXHVHONABPTHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN(C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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